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Compound of Interest

Compound Name: Viburnitol

Cat. No.: B157378 Get Quote

Viburnitol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Viburnitol is a naturally occurring cyclitol, a cycloalkane containing at least three hydroxyl

groups. It is found in a variety of plant species, including those of the Viburnum, Gymnema,

and Quercus genera. As a polyhydroxylated cycloalkane, Viburnitol and its isomers are of

significant interest to researchers due to their potential biological activities, which may include

antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of

the known physical and chemical properties of Viburnitol, methodologies for its isolation and

characterization, and insights into its biosynthetic and potential signaling pathways.

Physical and Chemical Properties
The physical and chemical properties of Viburnitol are summarized in the table below. These

properties are crucial for its extraction, purification, and for understanding its behavior in

biological systems.
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Property Value Reference(s)

Molecular Formula C₆H₁₂O₅ [1][2][3][4]

Molecular Weight 164.16 g/mol [1][2][3][4]

IUPAC Name
(1S,2R,4S,5S)-cyclohexane-

1,2,3,4,5-pentol
[2]

Synonyms
(-)-Viburnitol, L-Quercitol,

Desoxy-inosit
[2][3]

Melting Point 234-235 °C [5]

Boiling Point (est.) 293.60 °C @ 760.00 mm Hg [6]

Water Solubility Soluble [5][6]

XLogP3-AA (est.) -2.7 [2]

Hydrogen Bond Donor Count 5 [2]

Hydrogen Bond Acceptor

Count
5 [2]

Rotatable Bond Count 0 [2]

Exact Mass 164.06847348 g/mol [2]

Monoisotopic Mass 164.06847348 g/mol [2]

Experimental Protocols
Isolation and Purification of Viburnitol from Plant
Material
The following is a representative protocol for the isolation and purification of Viburnitol from a

plant source such as Gymnema sylvestre leaves, synthesized from common laboratory

practices for the extraction of cyclitols.

1. Preparation of Plant Material:
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Air-dry the fresh plant leaves in the shade to prevent the degradation of thermolabile

compounds.

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

Soxhlet Extraction:

Pack the powdered plant material (approx. 100 g) into a thimble and place it in a Soxhlet

extractor.

Extract with 95% ethanol (approx. 500 mL) for 24-48 hours or until the solvent running

through the siphon is colorless.

Maceration:

Soak the powdered plant material in a sealed container with a suitable solvent (e.g., 80%

methanol) at room temperature for 3-7 days, with occasional shaking.

Filter the mixture and repeat the process with fresh solvent to ensure complete extraction.

3. Concentration:

Combine the extracts and concentrate them under reduced pressure using a rotary

evaporator at a temperature below 50 °C to obtain a crude extract.

4. Fractionation and Purification:

Solvent-Solvent Partitioning:

Dissolve the crude extract in water and sequentially partition it with solvents of increasing

polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds

based on their polarity. Viburnitol is expected to be in the more polar fractions.

Column Chromatography:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b157378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subject the polar fraction to column chromatography using a silica gel (60-120 mesh)

column.

Elute the column with a gradient of solvents, starting with a non-polar solvent and

gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC):

Spot the collected fractions on a silica gel TLC plate.

Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid

reagent) followed by heating.

Combine the fractions that show a spot corresponding to a Viburnitol standard.

5. Crystallization:

Concentrate the purified fractions and crystallize the compound from a suitable solvent

system (e.g., methanol-ether) to obtain pure Viburnitol crystals.

Characterization of Viburnitol
1. Melting Point Determination:

Determine the melting point of the purified crystals using a melting point apparatus.

2. Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆).

Record ¹H NMR and ¹³C NMR spectra to determine the chemical structure.
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Expected ¹H NMR signals would correspond to the protons on the cyclohexane ring and

the hydroxyl groups. The chemical shifts and coupling patterns would be indicative of their

stereochemistry.

Expected ¹³C NMR signals would show six distinct peaks for the carbon atoms of the

cyclohexane ring, with their chemical shifts indicating their attachment to hydroxyl groups.

Infrared (IR) Spectroscopy:

Record the IR spectrum of the purified compound (e.g., using a KBr pellet).

A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected,

corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching

vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching vibrations in the

1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

Obtain the mass spectrum of the purified compound to determine its molecular weight and

fragmentation pattern.

The molecular ion peak [M]⁺ would be expected at m/z 164. Fragmentation would likely

involve the loss of water molecules from the molecular ion.

Biosynthesis and Signaling Pathways
Proposed Biosynthesis of Viburnitol
The biosynthesis of Viburnitol is proposed to start from D-glucose, proceeding through the

formation of myo-inositol. This pathway highlights the metabolic origins of this cyclitol within

plants.
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Caption: Proposed biosynthetic pathway of Viburnitol from D-glucose.
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Postulated Anti-inflammatory Signaling Pathway
Based on the known biological activities of structurally related natural products, Viburnitol is
postulated to exert anti-inflammatory effects by modulating key signaling pathways such as the

NF-κB pathway. This pathway is central to the inflammatory response.
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Caption: Postulated modulation of the NF-κB signaling pathway by Viburnitol.
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Conclusion
Viburnitol presents a compelling subject for further research in phytochemistry and drug

discovery. Its presence in various medicinal plants suggests a potential for therapeutic

applications. The data and protocols presented in this guide offer a foundational resource for

scientists investigating this promising natural compound. Further studies are warranted to fully

elucidate its pharmacological properties and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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